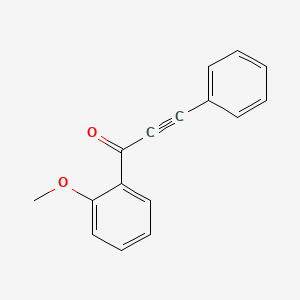![molecular formula C13H12FNO B14138441 3-[(4-Fluorophenyl)amino]-6-methylphenol](/img/structure/B14138441.png)
3-[(4-Fluorophenyl)amino]-6-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Fluorophenyl)amino]-6-methylphenol is an organic compound with the molecular formula C13H12FNO. It is a red solid at room temperature and has a melting point of 105 to 109 °C
Méthodes De Préparation
The synthesis of 3-[(4-Fluorophenyl)amino]-6-methylphenol can be achieved through several methods. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another approach involves the biocatalytic synthesis of chiral alcohols and amino acids, which can be used to develop pharmaceuticals . Industrial production methods often involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
3-[(4-Fluorophenyl)amino]-6-methylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in Suzuki–Miyaura coupling reactions to form carbon–carbon bonds . Common reagents used in these reactions include organoboron compounds and palladium catalysts. The major products formed from these reactions depend on the specific reagents and conditions used. Additionally, the compound can undergo electrophilic substitution reactions due to the presence of the aromatic ring.
Applications De Recherche Scientifique
3-[(4-Fluorophenyl)amino]-6-methylphenol has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In medicine, it may be explored for its therapeutic potential in treating various diseases, including cancer and metabolic disorders. In industry, it can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(4-Fluorophenyl)amino]-6-methylphenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, the compound can modulate the expression of genes involved in various cellular processes, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
3-[(4-Fluorophenyl)amino]-6-methylphenol can be compared with other similar compounds, such as N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine and 3-Ethyl-6-{[(4-fluorophenyl)sulfonyl]amino}-2-methylbenzoic acid These compounds share structural similarities but differ in their specific functional groups and biological activities
Propriétés
Formule moléculaire |
C13H12FNO |
|---|---|
Poids moléculaire |
217.24 g/mol |
Nom IUPAC |
5-(4-fluoroanilino)-2-methylphenol |
InChI |
InChI=1S/C13H12FNO/c1-9-2-5-12(8-13(9)16)15-11-6-3-10(14)4-7-11/h2-8,15-16H,1H3 |
Clé InChI |
IJNRURFWIGJBLP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC2=CC=C(C=C2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


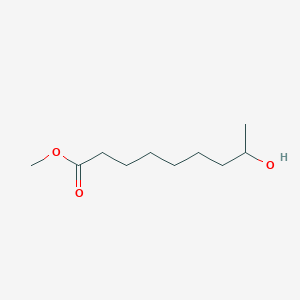

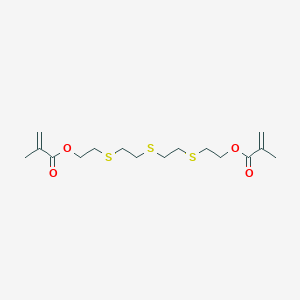
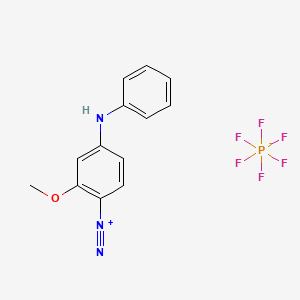
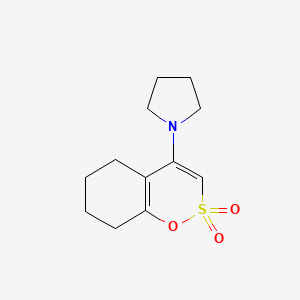
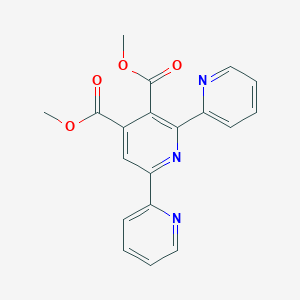
![[Methylenebis(oxy)]dimethanol](/img/structure/B14138397.png)
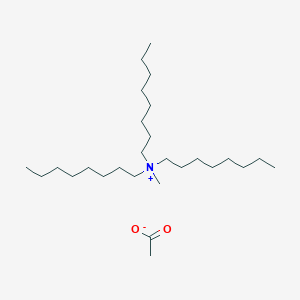
phosphanium bromide](/img/structure/B14138417.png)
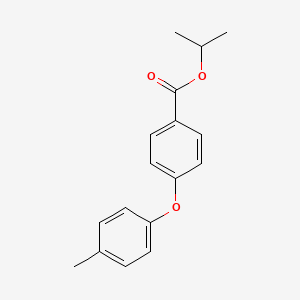
![2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione](/img/structure/B14138420.png)
![4-[(Benzenesulfonyl)methyl]-3-nitrobenzonitrile](/img/structure/B14138427.png)

